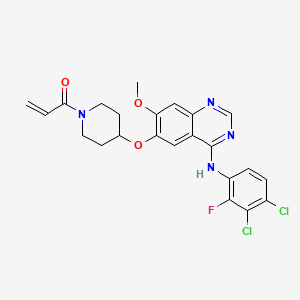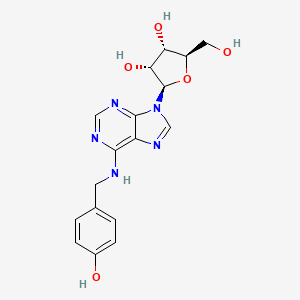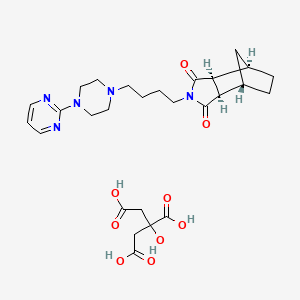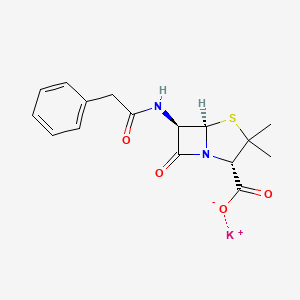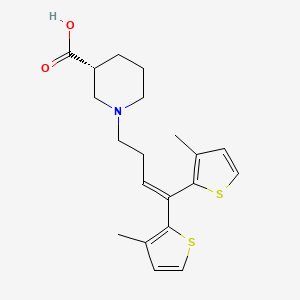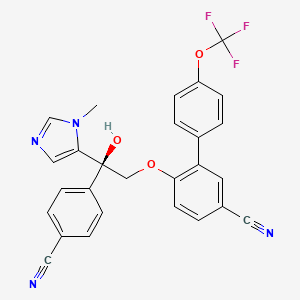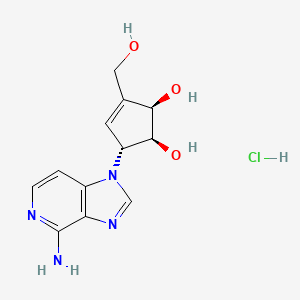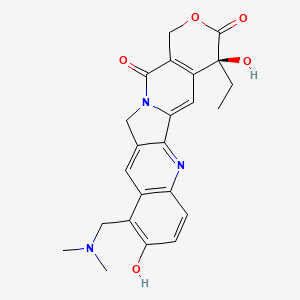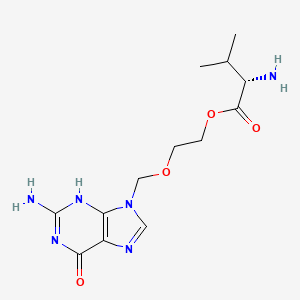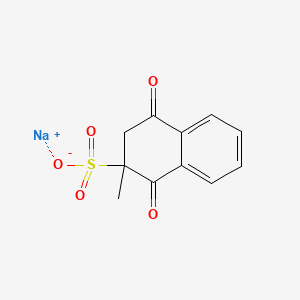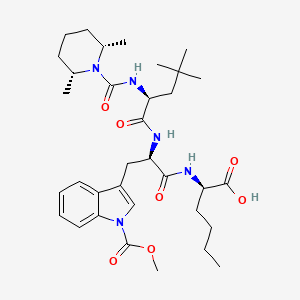
BQ-788
Vue d'ensemble
Description
BQ-788 est un antagoniste puissant et sélectif du récepteur de l’endothéline B (récepteur ETB). Il est largement utilisé dans la recherche scientifique pour étudier les rôles physiologiques et pathologiques de l’endothéline, un peptide qui provoque la constriction des vaisseaux sanguins et augmente la pression artérielle. This compound a joué un rôle essentiel dans la compréhension des maladies cardiovasculaires, du cancer et d’autres affections où l’endothéline joue un rôle crucial .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BQ-788 est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La structure de base de this compound est construite à l’aide d’une série de réactions de condensation et de cyclisation. Les principaux réactifs comprennent les acides aminés, les groupes protecteurs et les agents de couplage.
Modifications des groupes fonctionnels : La structure de base subit diverses modifications pour introduire des groupes fonctionnels qui améliorent son affinité de liaison et sa sélectivité pour le récepteur ETB. Les réactifs courants comprennent les agents d’acylation, les agents réducteurs et les agents oxydants.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation, la chromatographie et la distillation pour atteindre une pureté élevée.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, le rendement et la rentabilité. Les principales considérations comprennent le choix des solvants, les conditions de réaction et les méthodes de purification pour garantir l’extensibilité et la conformité aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
BQ-788 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones. Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir this compound en ses amines et ses alcools correspondants. Les réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : this compound peut subir des réactions de substitution nucléophile pour introduire différents groupes fonctionnels. Les réactifs courants comprennent les halogénoalcanes et les nucléophiles tels que les amines et les thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque et autres peroxydes.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Halogénoalcanes, amines, thiols et autres nucléophiles.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique :
Recherche cardiovasculaire : This compound est utilisé pour étudier le rôle de l’endothéline dans les maladies cardiovasculaires, notamment l’hypertension, l’insuffisance cardiaque et l’athérosclérose.
Recherche sur le cancer : This compound aide à comprendre le rôle de l’endothéline dans la croissance tumorale, l’angiogenèse et la métastase.
Neurosciences : This compound est utilisé pour enquêter sur le rôle de l’endothéline dans les maladies neurodégénératives et les lésions cérébrales.
Pharmacologie : This compound est utilisé pour développer et tester de nouveaux médicaments ciblant la voie de l’endothéline.
Applications De Recherche Scientifique
BQ-788 has a wide range of scientific research applications:
Cardiovascular Research: This compound is used to study the role of endothelin in cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
Cancer Research: This compound helps in understanding the role of endothelin in tumor growth, angiogenesis, and metastasis.
Neuroscience: This compound is used to investigate the role of endothelin in neurodegenerative diseases and brain injuries.
Pharmacology: This compound is used to develop and test new drugs targeting the endothelin pathway.
Mécanisme D'action
BQ-788 exerce ses effets en se liant sélectivement au récepteur de l’endothéline B (récepteur ETB), bloquant ainsi la liaison de l’endothéline-1 (ET-1) et d’autres endothelines. Cette inhibition empêche les voies de signalisation en aval qui conduisent à la vasoconstriction, à la prolifération cellulaire et à d’autres effets physiologiques. Les principales cibles moléculaires comprennent le récepteur ETB et les voies de récepteurs couplés aux protéines G associées .
Comparaison Avec Des Composés Similaires
Composés similaires
BQ-123 : Un autre antagoniste du récepteur de l’endothéline, mais il cible sélectivement le récepteur de l’endothéline A (récepteur ETA).
Bosentan : Un antagoniste double du récepteur de l’endothéline qui bloque à la fois les récepteurs ETA et ETB.
Ambrisentan : Cible sélectivement le récepteur ETA et est utilisé dans le traitement de l’hypertension artérielle pulmonaire.
Unicité de BQ-788
This compound est unique par sa forte sélectivité et sa puissance pour le récepteur ETB. Contrairement à d’autres antagonistes du récepteur de l’endothéline, this compound n’affecte pas de manière significative le récepteur ETA, ce qui en fait un outil précieux pour étudier les rôles spécifiques du récepteur ETB dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173326-37-9 | |
| Record name | BQ-788 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-788 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BQ-788?
A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]
Q2: How does this compound interact with the ET(B) receptor?
A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]
Q3: What are the downstream effects of this compound binding to the ET(B) receptor?
A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:
- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]
- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]
- Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]
- Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]
Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?
A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.
Q7: How is this compound administered in the research studies?
A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]
Q8: Does this compound effectively block ET(B) receptors in vivo?
A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:
- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]
- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]
- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []
Q9: What are the main findings from in vitro studies using this compound?
A9: In vitro studies demonstrate that this compound:
- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]
- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []
- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]
Q10: What are the key findings from in vivo studies using this compound?
A10: In vivo studies show that this compound:
- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]
- Increases blood pressure in spontaneously hypertensive rats (SHR). []
- Affects renal blood flow and vascular resistance in various animal models. [, , , ]
- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


